molecular formula C11H19NO B13554972 5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 2825008-70-4

5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B13554972
CAS No.: 2825008-70-4
M. Wt: 181.27 g/mol
InChI Key: FRGNXIGRWSQEEG-UHFFFAOYSA-N
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Description

5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one is an organic compound with a unique structure that includes a pyrrolidine ring substituted with dimethyl and methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the 3-methylbutyl group, leading to different chemical and biological properties.

    1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the dimethyl substitution, affecting its reactivity and applications.

Uniqueness

5,5-dimethyl-1-(3-methylbutyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

2825008-70-4

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

5,5-dimethyl-1-(3-methylbutyl)pyrrol-2-one

InChI

InChI=1S/C11H19NO/c1-9(2)6-8-12-10(13)5-7-11(12,3)4/h5,7,9H,6,8H2,1-4H3

InChI Key

FRGNXIGRWSQEEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C=CC1(C)C

Origin of Product

United States

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